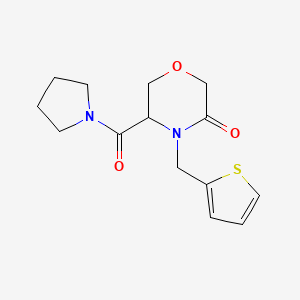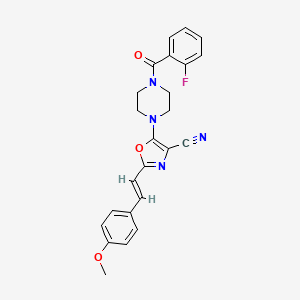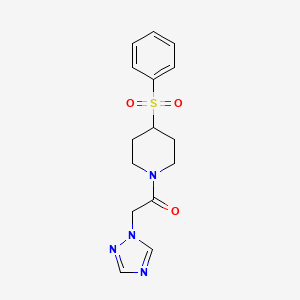
(E)-3-(2-chloro-6-methoxyquinolin-3-yl)-1-(4-fluorophenyl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-(2-chloro-6-methoxyquinolin-3-yl)-1-(4-fluorophenyl)prop-2-en-1-one is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. It is a quinoline-based compound that possesses a propenone moiety and a fluorophenyl group. This compound has been studied for its potential as an anticancer agent, and its mechanism of action has been explored extensively.
Aplicaciones Científicas De Investigación
Fluorescent Labeling and Analysis
A study by Hirano et al. (2004) discusses a novel fluorophore, 6-methoxy-4-quinolone, derived from 5-methoxyindole-3-acetic acid, which shows strong fluorescence in a wide pH range in aqueous media. This property makes it useful for biomedical analysis, as it remains highly stable under light and heat, maintaining its fluorescence. The compound has been utilized as a fluorescent labeling reagent, demonstrating its application in the determination of carboxylic acids, highlighting its potential in analytical chemistry and diagnostic assays Hirano et al., 2004.
Anticancer Activity
Chou et al. (2010) explored derivatives of 2-phenylquinolin-4-ones for their cytotoxic activity against tumor cell lines. The study led to the identification of several analogs with significant inhibitory effects on cancer cells, particularly one derivative that showed selective inhibition against a subset of cancer cell lines and demonstrated a potential mechanism of action through the impact on insulin-like growth factor-1 receptor (IGF-1R) autophosphorylation. This research indicates the compound's relevance in developing new antitumor agents, underscoring its importance in medicinal chemistry and oncology Chou et al., 2010.
Antimicrobial Properties
Patel and Patel (2010) synthesized fluoroquinolone-based 4-thiazolidinones and evaluated their antibacterial and antifungal activities. The study highlights the antimicrobial potential of these compounds, suggesting their applicability in developing new antimicrobial agents. Such properties are vital in addressing the increasing resistance to existing antimicrobial drugs, making this research significant for pharmaceutical sciences and microbiology Patel & Patel, 2010.
Crystal Engineering and Material Science
Research by Choudhury and Row (2006) on the crystal structures of compounds based on 6-methoxy 1,2-diphenyl-1,2,3,4-tetrahydroisoquinoline with fluoro substitutions reveals how these modifications influence packing features through various intermolecular interactions. This study contributes to the field of crystal engineering and materials science, providing insights into how specific substitutions can affect the molecular and crystal structure of compounds, which is crucial for designing materials with desired properties Choudhury & Row, 2006.
Propiedades
IUPAC Name |
(E)-3-(2-chloro-6-methoxyquinolin-3-yl)-1-(4-fluorophenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClFNO2/c1-24-16-7-8-17-14(11-16)10-13(19(20)22-17)4-9-18(23)12-2-5-15(21)6-3-12/h2-11H,1H3/b9-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCFZTPUYKNQWTL-RUDMXATFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC(=C(N=C2C=C1)Cl)C=CC(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=CC(=C(N=C2C=C1)Cl)/C=C/C(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Chloro-6-methoxyquinolin-3-yl)-1-(4-fluorophenyl)prop-2-en-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-((2-((2-ethoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2988504.png)
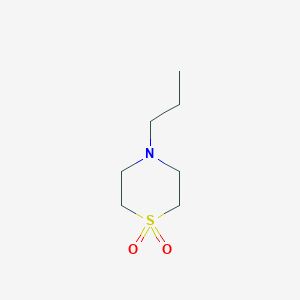
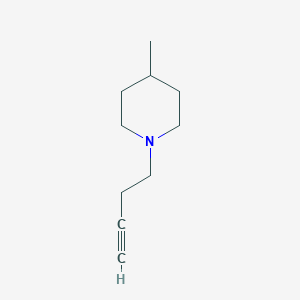
![3-amino-N-(4-bromophenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2988509.png)
![N-([2,2'-bifuran]-5-ylmethyl)benzofuran-2-carboxamide](/img/structure/B2988510.png)
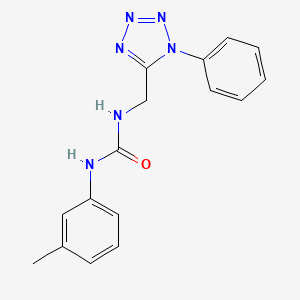
![(Z)-5-((2-((3-ethoxypropyl)amino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-propyl-2-thioxothiazolidin-4-one](/img/structure/B2988513.png)
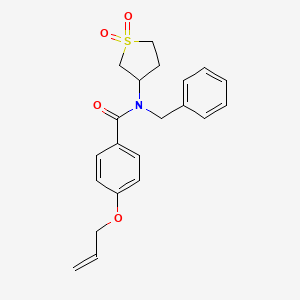
![2-hydroxy-S-(2-methoxyphenyl)-2-[4-(thiophen-3-yl)phenyl]ethane-1-sulfonamido](/img/structure/B2988517.png)
![N'-[2-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)acetyl]-2-nitrobenzenesulfonohydrazide](/img/structure/B2988518.png)
![2,4,7,8-Tetramethyl-6-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2988521.png)
